N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
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Overview
Description
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- is a complex organic compound characterized by its unique structure, which includes a urea derivative, a pyridine ring, and a pyrimidine ring. This compound is of significant interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method . This method is environmentally friendly and avoids the use of organic co-solvents. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this approach is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. The use of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate allows for the synthesis of unsymmetrical N,N’-di- and N,N,N’-trisubstituted ureas in one pot . This method is tolerant of a wide range of functional groups and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly occurring in aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Mechanism of Action
The mechanism of action of Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- include other N-substituted ureas and thioureas, such as:
- N-phenyl-N’-[4-pyridyl]urea
- N-(3-fluorophenyl)-N’-[2-thiazolyl]urea
- N-(3-chlorophenyl)-N’-[2-furfuryl]urea
Uniqueness
What sets Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- apart from similar compounds is its specific combination of a pyridine ring and a pyrimidine ring, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
61310-08-5 |
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Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-ethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C12H13N5O/c1-2-14-12(18)17-10-5-8-15-11(16-10)9-3-6-13-7-4-9/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
ATGVVYDHVDFRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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